molecular formula C27H21ClN4O6S B2770762 Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-76-9

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2770762
CAS No.: 851977-76-9
M. Wt: 565
InChI Key: UYIDYTQRECAGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with an isoxazole moiety and substituted with aromatic and ester groups. This structure integrates multiple pharmacophoric elements, including a 2-chlorophenyl group (electron-withdrawing), a 4-methoxyphenyl group (electron-donating), and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O6S/c1-4-37-27(35)23-18-13-39-25(21(18)26(34)32(30-23)15-9-11-16(36-3)12-10-15)29-24(33)20-14(2)38-31-22(20)17-7-5-6-8-19(17)28/h5-13H,4H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIDYTQRECAGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential for various biological activities. This article explores its structural features, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Structural Features

The compound's structure includes several notable functional groups:

  • Ethyl Ester : Contributes to solubility and bioavailability.
  • Carboxamide : Enhances interaction with biological targets.
  • Thieno[3,4-d]pyridazine Ring : Implicated in various biological activities.
  • Chlorophenyl and Methylisoxazole Moieties : Known for their antibacterial and anticancer potential.

The molecular formula is C27H21ClN4O6SC_{27}H_{21}ClN_{4}O_{6}S with a molecular weight of 565 g/mol.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions that involve the coupling of various precursors. The methods often include:

  • Formation of the Thienopyridazine Core : Utilizing thiophene and pyridazine derivatives.
  • Introduction of the Isolated Functional Groups : Such as carboxamides and esters through acylation reactions.

Antimicrobial Properties

Research indicates that compounds related to thieno[3,4-d]pyridazine exhibit significant antimicrobial effects against a variety of bacterial strains. The specific biological activity of this compound has been anticipated based on structural similarities to other known antibacterial agents.

Table 1: Comparison of Antimicrobial Activities

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
Thienopyridazine DerivativesModerate to StrongModerate
Ethyl 5-(...carboxamido)Anticipated ActivityAnticipated Activity

Anticancer Potential

The presence of chlorophenyl groups in the structure has been linked to potential anticancer activity. Preliminary studies suggest that similar compounds may inhibit tumor growth by interfering with cellular signaling pathways.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a thieno-pyridazine backbone with isoxazole and carboxamido substituents. Below is a comparative analysis with structurally related heterocycles:

Compound Core Structure Key Substituents Catalyst/Synthesis Method Yield Applications/Notes
Target Compound Thieno[3,4-d]pyridazine 2-Chlorophenyl, 4-methoxyphenyl, ethyl carboxylate, isoxazole-carboxamido Not reported in evidence N/A Potential kinase inhibition or drug lead
4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one Dihydropyrimidinone (Biginelli) Phenyl, methyl, ethoxycarbonyl Sulfamic acid in ethanol, 60°C 91.2% Anticancer, antimicrobial
Pyrazolo[3,4-c]pyrazole derivatives Pyrazolo-pyrazole Phenyl, pyridinyl, amine Hydrazine hydrate with acetic acid or iodine ~70–85% Fluorescent probes, ligand synthesis
3,4-Dinitrofuroxanfuroxan (DNTF) Furoxan Nitro groups Multi-step nitration N/A High-energy material (superior to HMX)

Physicochemical and Functional Properties

  • Solubility : The ethyl carboxylate and methoxyphenyl groups enhance solubility in polar solvents compared to nitro-rich systems like DNTF .
  • Thermal Stability : Unlike DNTF (melting point ~100°C, high thermal stability), the target compound’s stability is uncharacterized but may align with pyridazine derivatives, which typically degrade above 200°C .
  • Bioactivity: While dihydropyrimidinones show antimicrobial activity and pyrazoles act as kinase inhibitors, the isoxazole-carboxamido group in the target compound may confer unique binding affinity to enzymatic pockets .

Contradictions and Limitations

  • Catalyst Preference: and highlight conflicting optimal catalysts (FeCl3 vs. sulfamic acid) for dihydropyrimidinones, suggesting substituent-dependent reactivity.
  • Application Gaps : DNTF’s high-energy applications () contrast with the likely pharmaceutical focus of the target compound, underscoring the diversity of heterocyclic systems.

Research Findings and Hypotheses

  • Synthetic Pathways: If synthesized via a Biginelli-like approach (as in ), the target compound’s yield might be lower due to its complexity, necessitating novel catalysts .
  • Theoretical Applications: Analogous to dihydropyrimidinones, the compound could serve as a protease inhibitor or anti-inflammatory agent, though experimental validation is required .

Q & A

Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step procedures, typically starting with the preparation of the thieno[3,4-d]pyridazine core, followed by introducing substituents (e.g., isoxazole and methoxyphenyl groups). Critical steps include:

  • Cyclization reactions to form the thienopyridazine scaffold (e.g., using Biginelli-like conditions with thioureas or hydrazine derivatives) .
  • Amide coupling (e.g., carboxamido group introduction via activated esters or carbodiimide-mediated reactions) .
  • Functional group modifications , such as esterification or halogenation .
    Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (50–100°C), and catalysts (e.g., triethylamine for acid scavenging). Reaction progress should be monitored via TLC or HPLC .

Q. Which characterization techniques are essential for confirming the compound’s structure?

Standard characterization includes:

TechniquePurposeKey Data Points
NMR (¹H/¹³C)Confirm backbone structure and substituentsAromatic proton integration (δ 6.5–8.5 ppm), ester carbonyl (δ ~165 ppm)
HRMS Verify molecular weightExact mass matching C₂₄H₂₀ClN₃O₅S (theoretical)
IR Identify functional groupsAmide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹)
X-ray crystallography may resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in this compound?

Overlapping signals in crowded regions (e.g., aromatic protons) can be addressed via:

  • 2D NMR (COSY, HSQC, HMBC) to assign coupled protons and long-range correlations .
  • Variable-temperature NMR to reduce signal broadening caused by conformational exchange .
  • Computational modeling (DFT-based chemical shift predictions) to cross-validate experimental data .
    For example, the methoxyphenyl group’s protons may overlap with thienopyridazine signals; HMBC can correlate methoxy protons to the quaternary carbon .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

SAR studies require systematic variation of substituents:

Substituent ModificationBiological ImpactExample Reference
Isoxazole ring (2-chlorophenyl vs. 4-fluorophenyl)Alters target binding affinity (e.g., kinase inhibition)
Methoxyphenyl group (para vs. meta substitution)Influences solubility and metabolic stability
Ester vs. carboxylic acid at position 1Modulates cell permeability
Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to map interactions .

Q. How should researchers address discrepancies between predicted and observed bioactivity data?

Discrepancies may arise from off-target effects or assay conditions. Mitigation strategies include:

  • Counter-screening against related targets (e.g., kinase panels) to identify selectivity .
  • Metabolic stability tests (e.g., microsomal incubation) to rule out rapid degradation .
  • Crystallography or cryo-EM to validate binding modes if co-crystals are obtainable .
    For example, if antitumor activity is lower than predicted, check for efflux pump (P-gp) involvement via inhibition assays .

Methodological Guidance

Q. What experimental design principles apply to optimizing the compound’s synthetic yield?

Employ Design of Experiments (DoE) to assess factors like:

  • Temperature (60–120°C) and reaction time (4–24 hrs).
  • Molar ratios (e.g., 1:1.2 for amine:acyl chloride).
  • Catalyst loading (e.g., 5–20 mol% DMAP).
    Response surface modeling (e.g., Central Composite Design) identifies optimal conditions while minimizing trials .

Q. How can researchers validate the compound’s stability under storage or assay conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light, or humidity (75% RH) for 1–4 weeks. Monitor via HPLC for decomposition products .
  • Solution stability : Assess in DMSO/PBS at 4°C and 25°C over 72 hrs .
  • Lyophilization : If unstable in solution, lyophilize with cryoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.